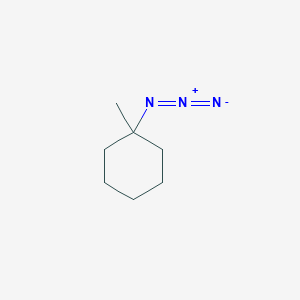
1-Azido-1-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-1-methylcyclohexane is an organic compound characterized by the presence of an azido group (-N₃) attached to a methylcyclohexane ring
Métodos De Preparación
1-Azido-1-methylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclohexanol with sodium azide in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and yields the desired azido compound with high selectivity . Another method involves the direct conversion of 1-methylcyclohexyl chloride to this compound using sodium azide in an organic solvent . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Azido-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Cycloaddition Reactions: The azido group participates in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium azide, alkynes, and reducing agents. The major products formed from these reactions are triazoles, amines, and substituted cyclohexanes.
Aplicaciones Científicas De Investigación
1-Azido-1-methylcyclohexane has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocycles, including triazoles and other nitrogen-containing compounds.
Material Sciences: The compound is employed in the cross-linking of polymers, enhancing the physical properties of materials such as membranes and organic solar cells.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-azido-1-methylcyclohexane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or polymer cross-linking.
Comparación Con Compuestos Similares
1-Azido-1-methylcyclohexane can be compared to other azido compounds, such as:
1-Azido-1-ethylcyclohexane: Similar in structure but with an ethyl group instead of a methyl group, leading to different steric and electronic properties.
1-Azido-1-phenylcyclohexane: Contains a phenyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various synthetic and industrial applications.
Propiedades
Número CAS |
22530-83-2 |
|---|---|
Fórmula molecular |
C7H13N3 |
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
1-azido-1-methylcyclohexane |
InChI |
InChI=1S/C7H13N3/c1-7(9-10-8)5-3-2-4-6-7/h2-6H2,1H3 |
Clave InChI |
UTETZECQGJWAQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14712674.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
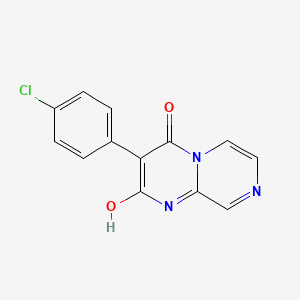
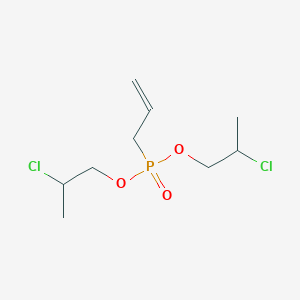
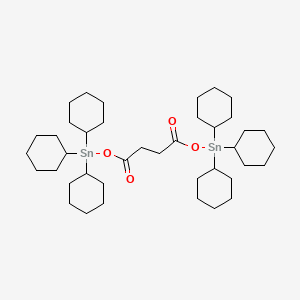
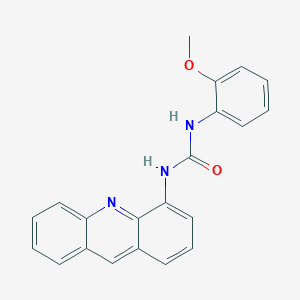
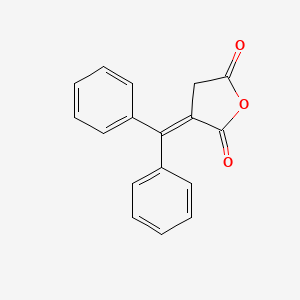
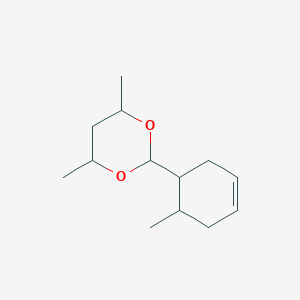
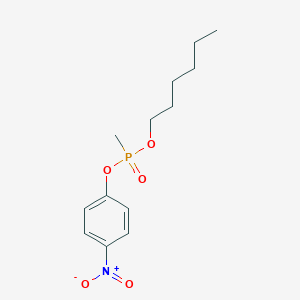
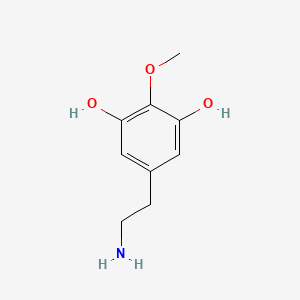

![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
